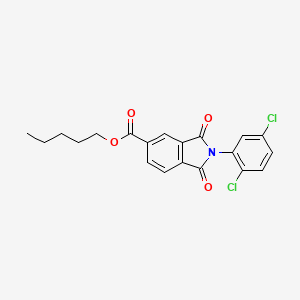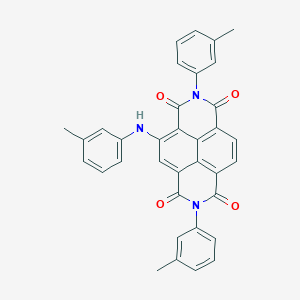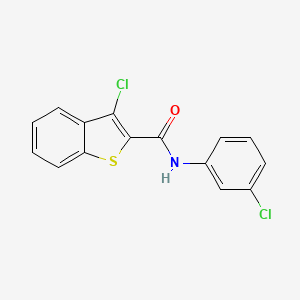![molecular formula C15H26N3O2P B11708721 Benzamide, N-[bis(diethylamino)phosphinyl]- CAS No. 55819-63-1](/img/structure/B11708721.png)
Benzamide, N-[bis(diethylamino)phosphinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[bis(diethylamino)phosphinyl]- is an organic compound with the molecular formula C15H26N3O2P. This compound is known for its unique structure, which includes a benzamide core with a bis(diethylamino)phosphinyl group attached. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[bis(diethylamino)phosphinyl]- typically involves the reaction of benzamide with diethylamine and a phosphorylating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzamide, N-[bis(diethylamino)phosphinyl]- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[bis(diethylamino)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(diethylamino)phosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzamide, N-[bis(diethylamino)phosphinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-[bis(diethylamino)phosphinyl]- involves its interaction with specific molecular targets. The bis(diethylamino)phosphinyl group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N,N-Diethylbenzamide: Known for its use as an insect repellent (DEET).
N-Benzylbenzamide: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Benzamide, N-[bis(diethylamino)phosphinyl]- is unique due to its bis(diethylamino)phosphinyl group, which imparts distinctive chemical properties and reactivity. This makes it valuable in specific research applications where such properties are desired.
Properties
CAS No. |
55819-63-1 |
|---|---|
Molecular Formula |
C15H26N3O2P |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphoryl]benzamide |
InChI |
InChI=1S/C15H26N3O2P/c1-5-17(6-2)21(20,18(7-3)8-4)16-15(19)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3,(H,16,19,20) |
InChI Key |
YBMPXYCMMKTHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(NC(=O)C1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)



![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)

